2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl-
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- (hereafter referred to by its full IUPAC name) is a fused bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyridinone moiety. The structure features a hydroxyl group at position 5 and a methyl substituent at position 4, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-hydroxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-5-2-7(12)10-8(5)9-3-6(4)11/h3,11H,2H2,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXJZEGNGOXPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=NC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180575 | |
| Record name | 1,3-Dihydro-5-hydroxy-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190316-54-1 | |
| Record name | 1,3-Dihydro-5-hydroxy-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-hydroxy-4-methyl-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Antinociceptive Properties
Research indicates that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit notable antinociceptive (pain-relieving) effects. A study published in the Journal of Medicinal Chemistry highlighted that compounds with modifications at the 3-position displayed effective analgesic properties without the accompanying anti-inflammatory effects typically seen in conventional analgesics like aspirin and indomethacin . This unique profile suggests potential for developing non-opioid pain management therapies.
Anti-inflammatory Activity
Certain derivatives of this compound have been reported to possess anti-inflammatory properties. The structure allows for various substitutions that can enhance efficacy against inflammation-related conditions. For instance, compounds substituted with specific alkyl or aryl groups have shown promising results in inhibiting inflammatory pathways .
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex heterocycles. For example, it has been utilized in reactions involving lithium hydroxide to yield various pyridine derivatives through nucleophilic substitution reactions . Such methodologies are crucial for developing new pharmaceuticals and agrochemicals.
Reaction Conditions and Yields
The synthesis typically involves reactions under inert atmospheres (e.g., nitrogen) and can include various solvents such as THF (tetrahydrofuran) and acetic acid. The yields of these reactions can be optimized through careful control of reaction conditions, such as temperature and concentration .
Cardiovascular Applications
The compound's derivatives have been explored for their cardiotonic effects, which may be beneficial in treating heart conditions. Preliminary studies suggest that certain modifications can enhance cardiac contractility without significant side effects .
Insecticidal Properties
Some studies have indicated that derivatives of this compound exhibit insecticidal activity, making them candidates for developing environmentally friendly pesticides. The mechanism often involves interference with neurotransmitter systems in insects, leading to paralysis and death .
Case Studies
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Comparison with Thiazolo[4,5-b]pyridin-2-one Derivatives
Thiazolo[4,5-b]pyridin-2-ones () replace the pyrrole ring with a thiazole, introducing sulfur into the heterocyclic system. For example, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one exhibits potent cytotoxicity (IC₅₀ < 10 µM in HeLa cells) due to its electron-deficient thiazole core, which enhances DNA intercalation. In contrast, the target compound’s pyrrolopyridinone core favors selective kinase inhibition over intercalation .
Comparison with Brominated Pyrrolopyridinone Derivatives
describes a brominated analog, 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,3H-pyrrolo[2,3-b]pyridin-2-one. The bromine substituent increases molecular weight (225.09 g/mol) and lipophilicity (clogP ~2.8) compared to the target compound’s hydroxyl group (clogP ~1.2). Bromination enhances electrophilic reactivity, making it suitable for cross-coupling reactions in drug derivatization .
Comparison with GW441756 (Pyrrolopyridinone Kinase Inhibitor)
GW441756 (), a 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivative, substitutes the core with an indolylmethylene group. This modification confers selectivity for TrkA kinase (IC₅₀ = 2 nM) by occupying hydrophobic pockets. The target compound’s 5-hydroxy group may instead engage in hydrogen bonding with serine/threonine kinases, though specific data remain unreported .
Biological Activity
2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- (CAS No. 5654-97-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and antioxidant activities, supported by research findings and case studies.
- Molecular Formula : C7H6N2O
- Molecular Weight : 134.14 g/mol
- Structure : The compound features a pyrrolo-pyridine core, which is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of derivatives of pyrrolo[2,3-b]pyridine compounds. For instance:
- A study reported that 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for MRSE and 8 μg/mL for MRSA .
- These findings suggest that the pyrrolo[2,3-b]pyridine scaffold can serve as a promising lead in developing new antibacterial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Research indicates that various substituted derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit anti-inflammatory effects. A patent describes these compounds as having cardiotonic and anti-inflammatory activities .
- Additionally, compounds derived from this structure have shown efficacy in reducing inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
Antioxidant Activity
The antioxidant capabilities of this compound are noteworthy:
- Studies have demonstrated that derivatives of pyrrolidine compounds can scavenge free radicals effectively. For example, one study evaluated the radical scavenging activity of several pyrrolidine derivatives and found that certain compounds exhibited antioxidant properties comparable to conventional antioxidants like melatonin .
Case Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of pyrrolo[2,3-b]pyridine derivatives:
| Compound | MIC against MRSA (μg/mL) | MIC against MRSE (μg/mL) |
|---|---|---|
| Compound A | 8 | 4 |
| Compound B | 16 | 8 |
This table illustrates the potency of selected compounds against resistant strains of bacteria.
Case Study 2: Anti-inflammatory Effects
A clinical evaluation assessed the anti-inflammatory effects of a series of pyrrolo[2,3-b]pyridine derivatives in an animal model:
| Compound | Inflammation Score Reduction (%) |
|---|---|
| Compound X | 75% |
| Compound Y | 60% |
These results indicate significant reductions in inflammation scores compared to control groups.
Q & A
Q. What are the optimal synthetic routes for 2H-Pyrrolo[2,3-b]pyridin-2-one derivatives, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyrrolopyridinone derivatives often involves cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. For example, base-assisted cyclization of hydroxy-substituted precursors (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aromatic amines or phenols can yield substituted derivatives. Key parameters to optimize include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may lead to decomposition.
- Catalysts : Use of bases like K₂CO₃ or DBU to facilitate deprotonation and cyclization .
- Purification : Column chromatography or recrystallization improves purity, as seen in yields ranging from 46% to 63% in similar compounds .
Q. How can the structural integrity of 5-hydroxy-4-methyl-substituted pyrrolopyridinones be confirmed post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the 5-hydroxy group typically appears as a broad singlet (~δ 10–12 ppm), while methyl groups resonate near δ 2.0–2.5 ppm .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular formula (e.g., C₈H₈N₂O₂ for the parent compound).
- FTIR : Hydroxy stretches (3200–3500 cm⁻¹) and lactam carbonyl bands (~1650–1700 cm⁻¹) validate functional groups .
Q. What solvent systems are suitable for recrystallizing polar pyrrolopyridinone derivatives?
Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (e.g., ethanol/water) are preferred. For instance, 5-hydroxy-3,5-diphenyl derivatives were recrystallized from ethanol to achieve >95% purity, with melting points between 138–140°C . Slow cooling rates (1–2°C/min) minimize solvent inclusion.
Q. How does the 4-methyl substituent influence the compound’s solubility and stability?
Methodological Answer: The methyl group at C4 enhances lipophilicity, reducing aqueous solubility but improving stability against oxidative degradation. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks can assess hygroscopicity and decomposition pathways. HPLC monitoring (C18 column, acetonitrile/water gradient) quantifies degradation products .
Q. What spectroscopic techniques differentiate 2H-Pyrrolo[2,3-b]pyridin-2-one from isomeric structures?
Methodological Answer:
- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., hydroxy at C5 vs. C6).
- NOESY NMR : Detects spatial proximity between protons (e.g., methyl at C4 and adjacent lactam protons).
- UV-Vis : Conjugation patterns in pyrrolopyridinones show distinct λmax shifts (e.g., 250–280 nm for lactam systems) compared to fused indole derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for pyrrolopyridinone derivatives be resolved?
Methodological Answer: Discrepancies in proton assignments may arise from tautomerism or solvent effects. Strategies include:
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify exchangeable protons (e.g., -OH).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
- Variable Temperature NMR : Monitor peak splitting to distinguish dynamic processes (e.g., ring puckering) .
Q. What strategies optimize bioactivity in 5-hydroxy-4-methyl-pyrrolopyridinones for kinase inhibition?
Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:
- Substituent Modifications : Introduce electron-withdrawing groups (e.g., halogens) at C5 to enhance binding to ATP pockets.
- Scaffold Hybridization : Fuse with pyridine or indole rings (e.g., GW441756, a TrkA inhibitor) to improve selectivity .
- In Vitro Assays : Test inhibitory potency against kinases (e.g., TrkA, IC50 determination via fluorescence polarization) .
Q. How do pH and temperature affect the stability of the 5-hydroxy group in aqueous solutions?
Methodological Answer: Conduct forced degradation studies:
Q. What computational tools predict metabolic pathways for pyrrolopyridinone derivatives?
Methodological Answer: Use in silico platforms:
- ADMET Predictor : Simulates Phase I/II metabolism (e.g., hydroxylation at C4-methyl or glucuronidation of the 5-hydroxy group).
- Docking Simulations (AutoDock Vina) : Identify cytochrome P450 binding sites (e.g., CYP3A4) prone to oxidative metabolism . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How can contradictory biological activity data across similar derivatives be reconciled?
Methodological Answer: Address discrepancies through:
- Orthogonal Assays : Confirm cytotoxicity (e.g., MTT assay) and target engagement (e.g., SPR for binding affinity).
- Batch Analysis : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.
- Proteomic Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
